ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a pyrimidoindole derivative characterized by a tricyclic core structure fused with a pyrimidine ring. The compound features a 3-methoxyphenyl substituent at position 3 and a sulfanylacetate ester moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-28-17(25)12-29-21-23-18-15-9-4-5-10-16(15)22-19(18)20(26)24(21)13-7-6-8-14(11-13)27-2/h4-11,22H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHAOAYHWWZYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with a suitable indole derivative, followed by cyclization to form the pyrimidoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of carbon-sulfur bonds. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Aryl Groups: The 3-methoxyphenyl group in the target compound likely confers moderate electron-donating effects, balancing solubility and receptor binding. Ester vs. Amide Linkages: Ester derivatives (e.g., compound 47c ) are prone to hydrolysis in vivo, whereas amide derivatives (e.g., compound 48 ) show improved metabolic resistance, making them more suitable for therapeutic applications.
Alkyl Chain Modifications :
- Longer alkyl chains (e.g., dodecyl in 47c ) increase lipophilicity, which may improve tissue penetration but compromise aqueous solubility. Shorter chains (e.g., propyl or pentyl in 47a-b ) offer a balance between membrane permeability and solubility.
Electrophilic Reactivity :
- Perfluorophenyl esters (e.g., compound 6 ) are highly reactive, enabling covalent interactions with TLR4. However, this reactivity may lead to off-target effects compared to the methoxyphenyl variant.
Biological Activity
Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidoindole core and a sulfanyl linkage, suggest various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The IUPAC name for the compound is This compound . The molecular formula is , and it has a molecular weight of approximately 446.51 g/mol. The structure comprises several functional groups that contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the pyrimidoindole class have shown promising antimicrobial effects against various pathogens. For instance, derivatives of 2-mercaptoquinazolinones have demonstrated significant antibacterial properties .
- Anticancer Potential : Some studies have reported that related compounds possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Anticonvulsant Effects : Certain derivatives have been evaluated for their anticonvulsant properties, showing efficacy in animal models .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways associated with disease processes.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of related compounds derived from the pyrimidoindole structure. For example:
- In vitro Studies : Compounds showed inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Pyrimidoindole Derivative | Antibacterial | |
| Quinazolinone Derivative | Antituberculosis |
Anticancer Activity
Research has indicated that certain derivatives can inhibit cancer cell proliferation:
- Cell Line Studies : this compound was tested on various cancer cell lines with notable results in reducing viability.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 10 |
Anticonvulsant Activity
The anticonvulsant potential was evaluated through behavioral studies in animal models:
- Model : Pentylenetetrazole-induced seizures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
